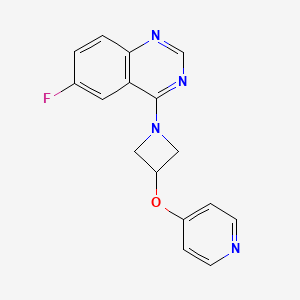

2-(2-Fluorophenyl)-1-hydrazinecarbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

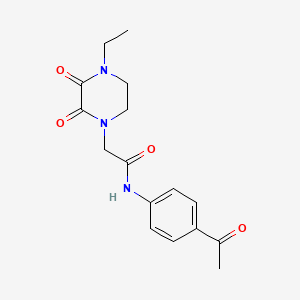

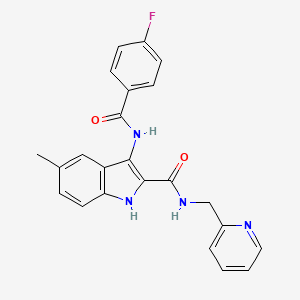

“2-(2-Fluorophenyl)-1-hydrazinecarbothioamide” is a complex organic compound. Based on its name, it likely contains a fluorophenyl group, a hydrazine group, and a carbothioamide group .

Synthesis Analysis

While specific synthesis methods for “2-(2-Fluorophenyl)-1-hydrazinecarbothioamide” were not found, similar compounds are often synthesized through various organic reactions, including condensation and substitution reactions .Molecular Structure Analysis

The molecular structure of “2-(2-Fluorophenyl)-1-hydrazinecarbothioamide” would likely be complex due to the presence of multiple functional groups. The fluorophenyl group would contribute to the aromaticity of the compound, while the hydrazine and carbothioamide groups would likely introduce polarity .Chemical Reactions Analysis

The chemical reactivity of “2-(2-Fluorophenyl)-1-hydrazinecarbothioamide” would likely be influenced by its functional groups. For instance, the hydrazine group could potentially undergo oxidation or reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Fluorophenyl)-1-hydrazinecarbothioamide” would likely depend on its molecular structure. Factors such as polarity, aromaticity, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Detection of Hydrazine in Environmental and Biological Samples

A study designed a ratiometric fluorescent probe for detecting hydrazine (N2H4), a potent reductant with extensive industrial, pharmaceutical, and agricultural applications. Despite its utility, hydrazine's acute toxicity presents significant risks to ecosystems and human health. The probe, synthesized using dicyanoisophorone as the fluorescent group, specifically senses N2H4 via an intramolecular charge transfer pathway, exhibiting low cytotoxicity, high cell permeability, a large Stokes shift, and a low detection limit. It has been successfully applied for quantitative determination in environmental water systems and fluorescence imaging in HeLa cells and zebrafish, demonstrating its potential for monitoring hydrazine exposure and its environmental and biological impacts (Zhu et al., 2019).

Synthesis and Structural Studies of Azomethines

Another research focused on synthesizing ligands, including 2-(2-Fluorophenylmethylene)hydrazine carbothioamide, and their oxovanadium(V) complexes. These azomethines and their metal complexes have been explored for their antimicrobial properties, leveraging their ability to inhibit the growth of various pathogenic microorganisms. This study highlights the potential therapeutic applications of compounds derived from 2-(2-Fluorophenyl)-1-hydrazinecarbothioamide and their role in developing new pharmacological agents (Fahmi & Singh, 1998).

Potentiometric Monitoring of Hydrazines

A kinetic potentiometric method was developed for determining hydrazines and related compounds by monitoring their reactions with 1-fluoro-2,4-dinitrobenzene. This method, which employs a fluoride-selective electrode, offers a precise and error-tolerant approach to quantifying hydrazines in commercial formulations, even in the presence of common excipients and concomitant drugs. The study provides a valuable analytical tool for assessing hydrazine levels in various samples, contributing to safer pharmaceutical and chemical products (Athanasiou-Malaki & Koupparis, 1989).

Safety and Hazards

While specific safety and hazard information for “2-(2-Fluorophenyl)-1-hydrazinecarbothioamide” was not found, similar compounds can pose risks. For example, 2-Fluorophenyl isocyanate is classified as a flammable liquid and can cause skin and eye irritation, and may be fatal if inhaled or swallowed .

Wirkmechanismus

Target of Action

It is known that compounds with similar structures have been found to interact with various biological targets . These targets play crucial roles in cellular processes, including cell growth, differentiation, and apoptosis .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in cellular processes . The interaction could involve binding to the target, causing conformational changes that affect the target’s function .

Biochemical Pathways

Similar compounds have been found to affect various pathways, including those involved in cell growth and apoptosis . The downstream effects of these pathway alterations can include changes in cell proliferation, differentiation, and survival .

Pharmacokinetics

Similar compounds have been found to have varying degrees of bioavailability, influenced by factors such as solubility, stability, and metabolic transformation .

Result of Action

Based on the effects of similar compounds, it is likely that the compound could induce changes in cellular processes, potentially leading to effects such as altered cell growth or apoptosis .

Action Environment

The action, efficacy, and stability of 2-(2-Fluorophenyl)-1-hydrazinecarbothioamide can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules . Understanding these influences can be crucial for optimizing the compound’s use and effectiveness.

Eigenschaften

IUPAC Name |

(2-fluoroanilino)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN3S/c8-5-3-1-2-4-6(5)10-11-7(9)12/h1-4,10H,(H3,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQQMLWXGQUWAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NNC(=S)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorophenyl)-1-hydrazinecarbothioamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone](/img/structure/B2879064.png)

![Methyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)amino]benzenecarboxylate](/img/structure/B2879069.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-N'-cyclohexylurea](/img/structure/B2879070.png)

![4-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2879073.png)

![5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2879077.png)

![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2879081.png)